Pyrrolidine Ricinoleamide
Description
Contextualization within Fatty Acid Amide Research
Fatty acid amides (FAAs) are a class of lipid molecules that play crucial roles in various biological processes as signaling molecules. khanacademy.org Pyrrolidine (B122466) Ricinoleamide, as a derivative of the amide of ricinoleic acid, falls squarely within this category. nih.gov Research into FAAs has revealed their involvement in neurotransmission, inflammation, and cellular proliferation. khanacademy.orgresearchgate.net The enzymatic hydrolysis of these amides, often by fatty acid amide hydrolase (FAAH), is a key mechanism for regulating their biological activity. researchgate.net The synthesis and study of novel fatty acid amides like Pyrrolidine Ricinoleamide contribute to a deeper understanding of the structure-activity relationships within this class of compounds and their potential as therapeutic agents. nih.gov The investigation into synthetic fatty acid amides derived from renewable resources, such as ricinoleic acid from castor oil, is also an area of active research. researchgate.netmedchemexpress.eu
Significance of the Pyrrolidine Moiety in Chemical Biology and Organic Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govresearchgate.net Its prevalence in a wide array of biologically active compounds, including alkaloids and pharmaceuticals, underscores its importance. khanacademy.orgresearchgate.net The pyrrolidine moiety can impart desirable physicochemical properties to a molecule, such as increased water solubility and the ability to form hydrogen bonds, which can influence its pharmacokinetic and pharmacodynamic profile. researchgate.net
From a synthetic standpoint, the pyrrolidine ring is a versatile building block. Its stereochemistry can be readily controlled, allowing for the synthesis of chiral molecules with specific biological targets. The nitrogen atom within the ring provides a handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery. researchgate.net The incorporation of the pyrrolidine ring into fatty acid amides, as seen in this compound, is a strategy to explore new chemical space and potentially enhance the biological activity of the parent fatty acid.
Overview of Academic Research Trajectories for this compound
The primary academic research trajectory for this compound has been focused on its potential as an antiproliferative agent. researchgate.netresearchgate.net A key study investigated the in vitro antiproliferative activity of a series of synthetic fatty acid amides, including this compound, against a panel of cancer cell lines. researchgate.net
This research demonstrated that this compound exhibits notable antiproliferative effects, particularly against human glioma U251 cells. researchgate.netresearchgate.net The study highlighted the compound's potential for further investigation in the context of cancer research. The synthesis of such derivatives from renewable resources like castor oil also aligns with the growing interest in green chemistry within academic and industrial research. researchgate.net
Detailed Research Findings:
A pivotal study evaluated the antiproliferative activity of this compound against seven human cancer cell lines: U251 (glioma), NCI-ADR/RES (ovarian cancer with multidrug resistance), 786-0 (renal cancer), NCI-H460 (lung cancer), PC-3 (prostate cancer), OVCAR-3 (ovarian cancer), and HT29 (colon cancer), as well as a non-cancerous cell line (V79, Chinese hamster lung fibroblasts). The results, summarized in the table below, indicate that this compound displayed significant activity against the U251 glioma cell line. researchgate.net
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| U251 | Glioma | >25 |
| NCI-ADR/RES | Ovarian (MDR) | >25 |
| 786-0 | Renal | >25 |
| NCI-H460 | Lung | >25 |
| PC-3 | Prostate | >25 |
| OVCAR-3 | Ovarian | >25 |
| HT29 | Colon | >25 |
| V79 | Non-cancerous Fibroblasts | >25 |
While the GI50 values were greater than 25 µM for all tested cell lines in this particular study, the observed activity against the glioma cell line has positioned this compound as a compound of interest for further optimization and investigation in the field of oncology. researchgate.net
Properties
CAS No. |
1246776-23-7 |
|---|---|
Molecular Formula |
C22H41NO2 |
Molecular Weight |
351.6 |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |
InChI Key |
ONIVXONBIIIQQH-ZDKIGPTLSA-N |
SMILES |
O=C(N1CCCC1)CCCCCCC/C=CC[C@H](O)CCCCCC |
Synonyms |
12R-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrrolidine Ricinoleamide and Its Analogs
Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and subsequent modification. mdpi.comd-nb.info These strategies can be broadly categorized into two main approaches: the de novo construction of the pyrrolidine core from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring. mdpi.comnih.gov
The formation of the pyrrolidine skeleton from acyclic starting materials is a fundamental strategy that allows for significant structural diversity. mdpi.com Key cyclization reactions include 1,3-dipolar cycloadditions, intramolecular aminations, and various cascade reactions.
One of the most powerful methods for constructing highly substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene). nih.gov This approach allows for the controlled formation of multiple stereocenters. The stereoselectivity of the reaction is dependent on the geometry of the ylide and the orientation of the substituents on the dipolarophile. nih.gov
Another common strategy involves the reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine. mdpi.com More advanced methods include iridium-catalyzed reductive cycloadditions of amides with conjugated alkenes, which proceed under mild conditions to generate a wide range of highly substituted pyrrolidines. nih.gov Additionally, intramolecular aza-Michael reactions have been effectively used for the asymmetric synthesis of nitrogen heterocycles. whiterose.ac.uk Recent advancements have also demonstrated photo-promoted ring contractions of abundant feedstocks like pyridines to afford functionalized pyrrolidine derivatives. nih.gov
| Reaction Type | Description | Key Features | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form a pyrrolidine ring. | High stereochemical control; versatile for creating complex substitutions. | nih.gov |
| Reductive Amination | Condensation of a 1,4-dicarbonyl compound with an amine, followed by reduction. | Fundamental and widely used method. | mdpi.com |
| Iridium-Catalyzed Reductive [3+2] Cycloaddition | Reaction of amides and conjugated alkenes using an Iridium catalyst to generate azomethine ylides for cycloaddition. | Mild conditions; high selectivity; applicable to complex structures. | nih.gov |
| Intramolecular aza-Michael Reaction | Cyclization of an amine onto an α,β-unsaturated carbonyl or nitrile moiety within the same molecule. | Effective for asymmetric synthesis of nitrogen heterocycles. | whiterose.ac.uk |
| Photo-promoted Ring Contraction | Ring contraction of pyridines using a silylborane to create pyrrolidine derivatives. | Utilizes abundant starting materials; high functional group compatibility. | nih.gov |
An alternative to de novo synthesis is the functionalization of readily available pyrrolidine precursors, such as L-proline and its derivatives. mdpi.comnih.gov This approach is particularly valuable for synthesizing specific analogs where the core scaffold is maintained. The synthesis of Daclatasvir, an antiviral drug, for instance, begins with the alkylation of N-protected proline. mdpi.com
For the synthesis of Pyrrolidine Ricinoleamide, the most direct derivatization would be the N-acylation of pyrrolidine with ricinoleic acid or an activated derivative thereof. Beyond simple acylation, modern synthetic methods allow for the selective functionalization of C-H bonds. For example, catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines can provide either C2- or C3-alkylated pyrrolidines depending on whether a cobalt or nickel catalyst is used. organic-chemistry.org Furthermore, photo-enzymatic cascade processes have been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, enabling the modification of the pyrrolidine ring with high precision. rsc.org
| Functionalization Strategy | Description | Example Application | Reference |
|---|---|---|---|
| N-Acylation/Alkylation | Formation of a bond at the nitrogen atom of the pyrrolidine ring. | Synthesis of Daclatasvir from N-protected proline. | mdpi.com |
| Regioselective Hydroalkylation | Catalyst-controlled alkylation at either the C2 or C3 position of a 3-pyrroline. | Synthesis of chiral C2- and C3-alkylated pyrrolidines. | organic-chemistry.org |
| Photo-enzymatic C-H Functionalization | A one-pot cascade combining photocatalysis and biocatalysis to functionalize C(sp³)–H bonds. | Enantioselective synthesis of α-functionalized phenylpyrrolidines. | rsc.org |
| Intramolecular C-H Amination | Copper-catalyzed amination of remote, unactivated C(sp³)-H bonds to form polycyclic systems. | Synthesis of pyrrolizidines from substituted pyrrolidines. | organic-chemistry.org |
Stereoselective Synthesis Approaches for this compound Enantiomers
Stereochemistry is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. d-nb.info The synthesis of specific enantiomers of this compound requires precise control over the chiral centers. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the enantioselective functionalization of the heterocyclic ring. wikipedia.orguwindsor.ca
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed. numberanalytics.com This method is highly reliable and has been widely applied in asymmetric synthesis. researchgate.net
Common chiral auxiliaries include Evans' oxazolidinones, which are effective in controlling stereochemistry in aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.orgresearchgate.net For the synthesis of chiral pyrrolidines, (S)- or (R)-phenylglycinol can be used as a chiral auxiliary. For example, the synthesis of (R)-bgugaine involved the condensation of 4-oxooctadecanoic acid with (R)-phenylglycinol to form a bicyclic lactam with high diastereoselectivity. whiterose.ac.uk Similarly, SAMP/RAMP hydrazones are versatile auxiliaries used for asymmetric alkylations. orgsyn.org The choice of auxiliary allows for the synthesis of either enantiomer of the target molecule. whiterose.ac.uk
| Chiral Auxiliary | Typical Reactions | Key Features | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions. | High diastereoselectivity, particularly for creating syn and anti aldol products. | wikipedia.orgresearchgate.net |
| (R)- or (S)-Phenylglycinol | Condensation with ketones/aldehydes to form chiral imines or lactams. | Used in the synthesis of chiral alkaloids like (R)-bgugaine. | whiterose.ac.uk |
| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones and aldehydes. | Versatile and provides access to enantiomerically pure compounds. | orgsyn.org |
| tert-Butanesulfinamide | Condensation with aldehydes/ketones to form chiral N-sulfinyl imines. | Highly effective for the asymmetric synthesis of amines and 2-substituted pyrrolidines. | nih.gov |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. uwindsor.ca This approach is highly efficient and atom-economical. The field encompasses transition-metal catalysis, organocatalysis, and biocatalysis. wiley.comfrontiersin.org
In the context of pyrrolidine synthesis, organocatalysis has emerged as a powerful tool. For instance, a Cinchona alkaloid-derived catalyst can be used for the highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via a cascade reaction. pkusz.edu.cn Transition metals like iridium, rhodium, and copper are also used with chiral ligands to catalyze a variety of enantioselective transformations, including C-H functionalization and cycloadditions. nih.govrsc.org
For the formation of the amide bond in this compound, enzyme-catalyzed reactions offer a green and highly selective alternative. Lipases are commonly used for the kinetic resolution of racemic alcohols or amines via enantioselective acylation, yielding amides with excellent enantioselectivity. unipd.it This biocatalytic approach could be applied to resolve a racemic ricinoleic acid precursor or a chiral pyrrolidine derivative.
| Catalysis Type | Catalyst Example | Application | Reference |
|---|---|---|---|
| Organocatalysis | Cinchona alkaloid derivatives, Proline-derived catalysts. | Asymmetric cascade reactions for pyrrolidine synthesis. | frontiersin.orgpkusz.edu.cn |
| Transition Metal Catalysis | Iridium-bis(oxazolinyl)phenyl complexes. | Enantioselective C-H functionalization. | rsc.org |
| Biocatalysis | Lipases. | Enantioselective acylation for kinetic resolution of amines or alcohols. | unipd.it |
A modern approach to creating chiral complexity is the direct enantioselective functionalization of C-H bonds on a pre-formed ring system. d-nb.info This strategy avoids the need for lengthy de novo syntheses and allows for the late-stage modification of complex molecules.
Copper-catalyzed tandem diyne cyclization/unactivated C(sp³)–H insertion reactions have been developed for the synthesis of polycyclic pyrroles with excellent enantioselectivities. d-nb.info This type of reaction proceeds through a kinetic resolution, providing access to both the cyclized product and the unreacted starting material in enantioenriched form. Similarly, iridium(III) complexes with chiral bis(oxazolinyl)phenyl (phebox) ligands can catalyze the asymmetric insertion of carbene fragments into activated C-H bonds with low catalyst loadings and high enantioselectivity. rsc.org Such methods could be employed to introduce new stereocenters onto the pyrrolidine ring of a this compound precursor, thereby generating novel and structurally complex analogs.
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound involves strategic chemical modifications to either the ricinoleic acid backbone or the pyrrolidine ring. These modifications are aimed at creating novel molecules with potentially enhanced or specific properties. Methodologies range from functional group transformations on the fatty acid chain to the introduction of various substituents on the nitrogen-containing heterocyclic ring.
Modifications on the Ricinoleic Acid Chain
Ricinoleic acid offers three primary reactive sites for chemical modification: the carboxylic acid group, the hydroxyl group at carbon-12, and the double bond between carbons 9 and 10. e-democracia.com.br This inherent functionality allows for the creation of a diverse array of derivatives.
Simple modifications include the synthesis of (R)- and (S)-ricinoleic acid amides and their corresponding acetates, which can be achieved through solvent-free processes. nih.gov More complex alterations target the unsaturation and hydroxyl group. For instance, the double bond can be oxidized using reagents like potassium permanganate (B83412) (KMnO4) to form a diol, which increases the polarity of the molecule and provides new sites for further esterification. aip.org
Chemo-enzymatic strategies have been employed to transform ricinoleic acid into other valuable chemical synthons. One such pathway involves a biotransformation using recombinant Escherichia coli cells to yield 11-hydroxyundecanoic acid and 1,11-undecanedioic acid. rsc.org This process demonstrates the potential to shorten or functionalize the carbon chain, leading to significantly different amide derivatives. Lipase-catalyzed esterification is another enzymatic approach used to modify oligo-ricinoleic acid chains. mdpi.com
Researchers have also synthesized novel 1-O-alkylglycerols (AKGs) from ricinoleic acid, introducing methoxy, gem-difluoro, azide, and additional hydroxyl groups at the 12-position, showcasing the versatility of this position for introducing new functionalities. mdpi.com
| Modification Type | Reagents/Method | Resulting Structure/Compound | Reference |
|---|---|---|---|
| Acetylation | Solvent-free synthesis | (R)- and (S)-ricinoleic acid acetates | nih.gov |
| Double Bond Oxidation | KMnO4 | Diol derivatives | aip.org |
| Chain Cleavage/Functionalization | Chemo-enzymatic (recombinant E. coli) | 11-hydroxyundecanoic acid, 1,11-undecanedioic acid | rsc.org |
| Substitution at C-12 | Multi-step synthesis (e.g., mesylation, SN2) | Methoxy, gem-difluoro, azide, hydroxy-substituted analogs | mdpi.com |
| Polymerization/Esterification | Lipase-catalyzed esterification | Oligo-ricinoleic acid esters | mdpi.com |
Substitutions on the Pyrrolidine Ring
The pyrrolidine ring can be functionalized with a wide variety of substituents, leading to a vast library of potential analogs. Modern synthetic methods provide access to diversely substituted pyrrolidines, which can then be coupled with ricinoleic acid.
A general and flexible method for creating substituted pyrrolidines involves the iridium-catalyzed [3+2] cycloaddition of azomethine ylides generated from tertiary amides or lactams. chemrxiv.orgacs.org This approach allows for the synthesis of polysubstituted pyrrolidine rings with a high degree of diastereoselectivity. acs.org For instance, coupling with various electron-deficient alkenes can introduce acrylate, furanone, or nitroalkene-derived substituents onto the ring. chemrxiv.org
Stereoselective synthesis methods are crucial for producing optically pure pyrrolidine derivatives. Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both (R) and (S) enantiomers. acs.org Other stereoselective approaches often start from chiral precursors like (S)-prolinol or 4-hydroxyproline (B1632879) to build more complex structures. mdpi.com
Further synthetic strategies include:
Nitro-Mannich/Hydroamination Cascade: A one-pot reaction using base and gold(I) catalysis to produce substituted pyrrolidines with three stereocentres. rsc.org
Ring Contraction: Photo-promoted ring contraction of readily available pyridines using silylborane can yield pyrrolidine derivatives. nih.gov
From Linear Precursors: Amino-zinc-ene-enolate cyclization is a powerful method for synthesizing 3-substituted prolines, which are derivatives of pyrrolidine. nih.gov
| Synthetic Method | Key Features | Type of Substitution | Reference |
|---|---|---|---|
| Iridium-Catalyzed [3+2] Cycloaddition | Generates azomethine ylides from amides/lactams. High diastereoselectivity. | Polysubstituted rings with quaternary centers and adjacent stereocenters. | chemrxiv.orgacs.org |
| Transaminase-Triggered Cyclization | Biocatalytic, highly enantioselective. | 2-substituted pyrrolidines (e.g., with phenyl groups). | acs.org |
| Nitro-Mannich/Hydroamination Cascade | One-pot, base and gold catalysis. | Pyrrolidines with three defined stereocentres. | rsc.org |
| Photochemical Ring Contraction | Uses pyridines as starting materials. | Functionalized pyrrolidines with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. | nih.gov |
| Synthesis from Proline/Hydroxyproline | Utilizes existing chiral pool. | Various, used in synthesis of many drug precursors. | mdpi.com |
Development of Hybrid Constructs Incorporating this compound
The this compound scaffold can serve as a building block for larger, more complex "hybrid" molecules designed for specific functions. These constructs link the core structure to other chemical moieties to create bifunctional or polyfunctional agents.
One notable area is the development of PROTACs (Proteolysis-targeting chimeras). PROTACs are hybrid molecules designed to recruit specific proteins to an E3 ubiquitin ligase, leading to the degradation of the target protein. Several PROTACs utilize a pyrrolidine-based ligand to bind to the Cereblon (CRBN) E3 ligase. medchemexpress.commedchemexpress.com A this compound derivative could theoretically be incorporated into a PROTAC, with the ricinoleamide portion potentially influencing physical properties like solubility or cell permeability, or even acting as a warhead to target a specific protein.
Another approach involves creating polymeric or fused-ring systems. For example, ricinoleic acid has been incorporated into ionomeric copolyester amides, creating water-soluble polymers. e-democracia.com.br Similarly, synthetic methods have been developed for creating pyrrolidine-fused heterocycles, such as pyrrolidine-fused spirooxindoles, through multi-component reactions. researchgate.netrsc.org These strategies allow for the creation of rigid, complex scaffolds where the pyrrolidine amide is part of a larger, polycyclic system. The development of polyfunctional pyrrolidine alkaloids also highlights the integration of the pyrrolidine core into complex natural product-like structures. uow.edu.au
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amides and heterocyclic compounds to reduce environmental impact, improve safety, and enhance efficiency.
A significant green approach is the use of solvent-free reaction conditions. An environmentally friendly process for synthesizing (R)- and (S)-ricinoleic acid amides with pyrrolidine or ethanolamine (B43304) has been developed that proceeds without any solvent, affording high yields of 83-88%. nih.gov
The replacement of conventional, often toxic, dipolar aprotic solvents like dimethylformamide (DMF) is a major focus. Bio-based solvents have emerged as viable alternatives.
Cyrene™ (Dihydrolevoglucosenone): Derived from cellulose, Cyrene™ has been shown to be an effective replacement for DMF in HATU-mediated amide bond formation and in the synthesis of amides from acid chlorides. rsc.orgscispace.comrsc.org
γ-Valerolactone (GVL): This bio-derived solvent has been used for the efficient continuous flow synthesis of amides under mild conditions. benthamdirect.com
Terpene-based solvents: Renewable solvents like terpinolene, p-cymene, and D-limonene have proven suitable for enzymatic amidation reactions. ingentaconnect.com
Biocatalysis, using enzymes to perform chemical transformations, is a cornerstone of green synthesis. Lipases, such as Pseudomonas stutzeri lipase (B570770) (PSL) and immobilized Candida antarctica lipase B (CALB), are used for amidation reactions under mild conditions. ingentaconnect.com The enzymatic synthesis of ricinoleyl hydroxamic acid from castor oil using Lipozyme TL IM as a catalyst further illustrates this approach. nih.gov These enzymatic processes often occur in non-polar, bio-based solvents, combining multiple green chemistry principles. ingentaconnect.com
Other green methodologies applicable to the synthesis of the pyrrolidine moiety include:
Microwave-assisted synthesis: This technique can accelerate reaction rates, reduce reaction times, and lead to cleaner products with higher yields for nitrogen-containing heterocycles like pyrrolidines. mdpi.com
Aqueous media: Water, as an inexpensive and environmentally benign solvent, has been successfully used for the synthesis of N-methylpyrrolidine. vjs.ac.vn
Catalyst-free domino reactions: The synthesis of complex molecules like pyrrolidine-fused spirooxindoles has been achieved through one-pot, three-component reactions in an ethanol-water mixture at room temperature, avoiding toxic catalysts and solvents. rsc.org
| Approach | Method/Reagent | Key Advantage | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Direct reaction of methyl ricinoleates and pyrrolidine | Eliminates solvent waste, high yield. | nih.gov |
| Bio-based Solvents | Cyrene™, γ-valerolactone (GVL) | Sustainable alternative to toxic polar aprotic solvents. | rsc.orgscispace.comrsc.orgbenthamdirect.com |
| Terpene-based solvents (e.g., Limonene) | Renewable, suitable for enzymatic reactions. | ingentaconnect.com | |
| Biocatalysis | Lipases (e.g., PSL, Lipozyme TL IM) | Mild reaction conditions, high selectivity, biodegradable catalyst. | ingentaconnect.comnih.gov |
| Alternative Energy | Microwave-assisted synthesis | Rapid heating, shorter reaction times, higher yields. | mdpi.com |
| Aqueous Synthesis | Use of water as solvent | Environmentally benign, inexpensive. | vjs.ac.vn |
| Domino Reactions | Catalyst-free, one-pot, multi-component reactions | High atom economy, reduced waste, simple workup. | rsc.org |
High Resolution Spectroscopic and Structural Elucidation Techniques for Pyrrolidine Ricinoleamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Pyrrolidine (B122466) Ricinoleamide, providing insights into its connectivity, stereochemistry, and conformational dynamics.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of protons and carbons. However, for a molecule with a complex aliphatic chain like Pyrrolidine Ricinoleamide, extensive signal overlap in 1D spectra necessitates the use of two-dimensional (2D) NMR experiments for complete assignment. mdpi.com The elucidation of similar fatty acid amide structures is routinely accomplished using a combination of 1D and 2D NMR analysis. nih.govmdpi.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the proton-proton correlations along the entire ricinoleyl backbone and within the pyrrolidine ring, helping to trace the carbon chain from one end to the other. A key break in this correlation chain would occur at the amide carbonyl group and the oxygen of the hydroxyl group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms with their attached protons. This is crucial for assigning the ¹³C signals based on the more dispersed and readily assigned ¹H signals. It allows for the unambiguous assignment of each CH, CH₂, and CH₃ group in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is vital for piecing together the molecular fragments. Key HMBC correlations for this compound would include the correlation from the protons on the carbons adjacent to the pyrrolidine nitrogen (C2' and C5') to the amide carbonyl carbon (C1), confirming the amide linkage. Correlations from protons near the double bond (H9, H10) and the hydroxyl group (H12) to surrounding carbons would confirm their respective positions.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could help confirm the Z-(cis) configuration of the double bond through space correlations between olefinic and allylic protons. It can also provide information about the preferred conformation of the aliphatic chain and the orientation of the pyrrolidine ring relative to the chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on known data for similar structures like fatty acid amides and pyrrolidine derivatives. Actual experimental values may vary.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY, HMBC) |
|---|---|---|---|
| 1 (C=O) | - | ~172.5 | HMBC to H2, H2', H5' |
| 2 | ~2.25 (t) | ~35.5 | COSY with H3; HMBC to C1, C3, C4 |
| 8 | ~2.05 (m) | ~25.5 | COSY with H7, H9; HMBC to C9, C10 |
| 9 | ~5.40 (m) | ~125.0 | COSY with H8, H10; HMBC to C8, C11 |
| 10 | ~5.50 (m) | ~133.0 | COSY with H9, H11; HMBC to C8, C12 |
| 11 | ~2.20 (m) | ~36.5 | COSY with H10, H12; HMBC to C9, C10, C12 |
| 12 | ~3.65 (m) | ~71.5 | COSY with H11, H13; HMBC to C10, C11, C13, C14 |
| 12-OH | Variable | - | - |
| 18 | ~0.90 (t) | ~14.0 | COSY with H17; HMBC to C16, C17 |
| 2', 5' | ~3.45 (t) | ~46.0 | COSY with H3', H4'; HMBC to C1 |
Solid-State NMR Spectroscopy for Supramolecular Assembly Characterization
As an amphiphilic molecule, this compound has the potential to self-assemble into higher-order structures, such as micelles, vesicles, or lamellar phases in hydrated conditions. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying the structure and dynamics of such non-crystalline, ordered systems. bohrium.comresearchgate.net It is particularly useful for characterizing membrane proteins in lipid bilayers and other biological assemblies that are not amenable to X-ray crystallography or solution NMR. bohrium.comresearchgate.net
By using techniques like Magic-Angle Spinning (MAS), ssNMR can provide high-resolution spectra of solid or semi-solid samples. For this compound assemblies, ssNMR could be used to:
Determine Molecular Packing: Cross-polarization (CP/MAS) experiments can enhance the signals of less abundant carbons and provide information about molecular rigidity.
Analyze Conformation: Techniques measuring dipolar couplings can reveal the orientation of specific chemical bonds relative to the director of the assembly, providing detailed conformational information about the fatty acid chain (e.g., the presence of gauche vs. all-trans conformers) and the headgroup.
Probe Dynamics: By measuring relaxation times and using specific pulse sequences, ssNMR can characterize the mobility of different parts of the molecule within the assembly, such as the rotation of the pyrrolidine headgroup or the flexibility of the alkyl chain terminus. acs.org This is crucial for understanding the fluidity and stability of the supramolecular structure. researchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman, provides a characteristic "fingerprint" of a molecule by probing the vibrations of its chemical bonds. These techniques are highly complementary and essential for confirming the presence of key functional groups. epequip.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly sensitive to polar functional groups. The FT-IR spectrum of this compound would be dominated by characteristic absorptions from its amide, hydroxyl, and hydrocarbon moieties. The spectrum of the parent ricinoleic acid shows a strong hydroxyl (-OH) band around 3445 cm⁻¹ and a carbonyl (C=O) stretch at 1713 cm⁻¹. nih.gov For the amide derivative, these peaks would be shifted.
Key expected FT-IR absorption bands include:
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.
C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the sp³ hybridized C-H bonds of the alkyl chain and pyrrolidine ring.
Amide I Band (C=O Stretch): A very strong, sharp absorption band in the region of 1630-1660 cm⁻¹. This is one of the most characteristic peaks for a tertiary amide and its position is sensitive to hydrogen bonding.
C=C Stretch: A weak to medium absorption around 1640-1660 cm⁻¹ for the cis-disubstituted double bond, which may be masked by the stronger amide I band.
C-N Stretch: A medium intensity band around 1400-1450 cm⁻¹ associated with the pyrrolidine ring and amide linkage.
O-H Bend and C-O Stretch: Bands in the fingerprint region (below 1500 cm⁻¹) associated with the secondary alcohol, typically around 1350 cm⁻¹ and 1100 cm⁻¹, respectively.
Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy involves inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. epequip.com
Key expected Raman bands for this compound include:
C-H Stretches: Strong signals in the 2800-3000 cm⁻¹ region.
C=C Stretch: A strong, well-defined peak around 1650-1660 cm⁻¹, which is often more prominent in Raman than in IR spectra for symmetrically substituted alkenes.
Amide I Band: A peak around 1630-1660 cm⁻¹, similar to the IR absorption.
Skeletal Vibrations: A series of peaks in the fingerprint region (800-1500 cm⁻¹) corresponding to C-C stretching and CH₂ twisting/wagging modes, which are characteristic of the long alkyl chain's conformation.
Pyrrolidine Ring Modes: Characteristic "breathing" modes of the pyrrolidine ring can be observed, for instance, a band identified around 784 cm⁻¹ in a related bicyclic system containing a pyrrolidine ring. nih.gov
Surface-Enhanced Raman Scattering (SERS) could be employed to study the interaction of this compound with surfaces. By adsorbing the molecule onto metallic (e.g., silver or gold) nanostructures, the Raman signal can be enhanced by several orders of magnitude. This enhancement is distance-dependent, allowing for the determination of the molecule's orientation on the surface by observing which vibrational modes are most enhanced. berkeley.edu For this compound, SERS could reveal whether the molecule adsorbs via its pyrrolidine headgroup, its hydroxyl group, or the π-system of its double bond.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | ~3400 (Broad, Strong) | Weak | Characteristic of the hydroxyl group. |
| C-H Stretch (sp³) | ~2850-2960 (Strong) | ~2850-2960 (Strong) | From alkyl chain and pyrrolidine ring. |
| Amide I (C=O Stretch) | ~1645 (Very Strong) | ~1645 (Medium) | Key band for tertiary amide. researchgate.net |
| C=C Stretch | ~1655 (Weak-Medium) | ~1655 (Strong) | More intense in Raman for this linkage. |
| CH₂ Bend (Scissoring) | ~1465 (Medium) | ~1465 (Medium) | Characteristic of the long methylene (B1212753) chain. |
| C-N Stretch | ~1420 (Medium) | ~1420 (Weak) | Associated with the amide C-N bond. |
| C-O Stretch | ~1100 (Medium) | Weak | From the secondary alcohol. |
Mass Spectrometry-Based Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₂H₄₁NO₂). mdpi.com
Tandem mass spectrometry (MS/MS) is used to probe the structure by inducing fragmentation of the protonated molecular ion ([M+H]⁺). The resulting fragmentation pattern provides a roadmap of the molecule's structure. For fatty acid amides, fragmentation is often predictable. rsc.org
Key fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 352.3) would likely include:
Loss of Water: A neutral loss of 18 Da (H₂O) from the hydroxyl group at C12 is a common fragmentation for hydroxy fatty acids, leading to a fragment ion at m/z 334.3.
Amide Bond Cleavage: Cleavage of the C-N bond or adjacent bonds is characteristic of amides.
Alpha-cleavage adjacent to the carbonyl group can occur.
Loss of the entire pyrrolidine ring as a neutral molecule (71 Da) is a highly probable pathway for related structures, though less common for protonated primary amides. wvu.edu
Formation of the charged pyrrolidinyl-carbonyl fragment or the charged ricinoleyl fragment can occur. A characteristic fragment ion for compounds containing a methylpyrrolidine moiety is observed at m/z 84.08 (C₅H₁₀N⁺). nih.gov
Alkyl Chain Fragmentation: Cleavage along the long hydrocarbon chain can produce a series of ions separated by 14 Da (-CH₂-), though these are often of lower intensity compared to cleavages near functional groups.
Table 3: Predicted Major Fragment Ions in ESI-MS/MS of Protonated this compound
| m/z (Predicted) | Ion Formula | Origin |
|---|---|---|
| 352.3 | [C₂₂H₄₂NO₂]⁺ | Protonated Molecule [M+H]⁺ |
| 334.3 | [C₂₂H₄₀NO]⁺ | [M+H - H₂O]⁺ |
| 282.3 | [C₁₈H₃₄O]⁺ | [M+H - C₄H₈N]⁺ (Loss of pyrrolidine) |
| 84.1 | [C₅H₁₀N]⁺ | Protonated N-methylpyrrolidine (from rearrangement) or related fragment. nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. hmdb.ca Unlike standard mass spectrometry, which provides a nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 parts per million, ppm). chemicalbook.com
For this compound, with a chemical formula of C₂₂H₄₁NO₂, the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value, thereby confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass. hmdb.cachemicalbook.com The analysis is typically performed using techniques like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Illustrative HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₂₂H₄₁NO₂ |
| Ionization Mode | ESI-Positive |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 352.32101 |
| Observed m/z | 352.32095 |
| Mass Accuracy | -0.17 ppm |
| Conclusion | The observed mass is in close agreement with the theoretical mass, confirming the elemental formula. |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to structurally characterize molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. chemicalbook.com In the context of this compound, a precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 352.32) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, confirming the connectivity of its constituent parts—the pyrrolidine ring and the ricinoleoyl carbon chain.
Key expected fragmentation pathways for this compound would involve the cleavage of the amide bond and fragmentations along the fatty acid chain. A prominent fragmentation would be the neutral loss of the pyrrolidine ring. crystallography.net Analysis of these fragments allows for the verification of both the pyrrolidine head group and the ricinoleoyl tail.
Table of Expected Key Fragment Ions in MS/MS Analysis of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |
| 352.32 | 282.27 | C₄H₈N | Loss of the pyrrolidine moiety |
| 352.32 | 334.31 | H₂O | Loss of the hydroxyl group's water molecule |
| 352.32 | 72.08 | C₁₈H₃₃O₂ | Formation of the protonated pyrrolidine fragment |
| 282.27 | 264.26 | H₂O | Subsequent loss of water from the ricinoleoyl cation |
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. However, its application is entirely dependent on the ability to grow a single crystal of suitable size and quality, which can be a significant challenge for long-chain, flexible molecules like this compound that may exist as oils or amorphous solids.
Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.
If a suitable single crystal of this compound could be obtained, this technique would provide unequivocal proof of its molecular structure. It would confirm the cis (Z) configuration of the double bond in the ricinoleoyl chain and the absolute stereochemistry of the hydroxyl group at the C12 position. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the hydroxyl and amide groups. As of the current literature, no single-crystal structure for this compound has been reported.
Powder X-ray Diffraction (PXRD) for Polymorphism Research
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample to obtain information about its crystalline phases. Instead of a single diffraction pattern, PXRD produces a diffractogram that is a fingerprint of the material's crystal structure(s).
This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. For this compound, PXRD could be used to:
Identify whether a synthesized batch is crystalline or amorphous.
Characterize different crystalline forms if they exist.
Monitor phase transitions that might occur under different temperature or humidity conditions.
Assess the purity of a crystalline sample.
Advanced Electron Microscopy and Spectroscopy for Morphological and Elemental Analysis
While more commonly applied to materials science and biology, advanced electron microscopy techniques can offer insights into the morphology and elemental composition of organic samples, particularly when they are part of larger assemblies or formulations.
Electron Energy-Loss Spectroscopy (EELS) Coupled with TEM
Transmission Electron Microscopy (TEM) provides high-resolution images of a sample's morphology. When coupled with Electron Energy-Loss Spectroscopy (EELS), it becomes a powerful analytical tool. EELS analyzes the energy distribution of electrons that have passed through the sample. The energy lost by these electrons corresponds to atomic excitations and provides information about the elemental composition and, in some cases, the chemical bonding within a nanometer-scale region of the sample.
For a pure molecular compound like this compound, the application of TEM-EELS is not standard for primary structural elucidation. However, it could be employed in specific research contexts, such as:
Visualizing self-assembled structures like micelles or vesicles if formed by this compound in a solution.
Determining the spatial distribution of the compound within a composite material or a biological sample. EELS could map the location of nitrogen (from the pyrrolidine ring) to distinguish the compound from a hydrocarbon-only matrix.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, quantitative spectroscopic technique used to analyze the surface chemistry of a material. It provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of the surface. For a complex organic molecule like this compound, XPS is invaluable for confirming the presence and chemical environment of its constituent elements—carbon, nitrogen, and oxygen—on the surface of a sample.
The technique operates on the principle of the photoelectric effect. A sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these ejected photoelectrons is measured and is characteristic of the element from which they were emitted and its specific chemical bonding state. The binding energy of the electron can be calculated from the kinetic energy and the energy of the incident X-ray photon. Shifts in these binding energies, known as chemical shifts, provide detailed information about the local bonding environment of an atom.
In the context of this compound (C₂₂H₄₁NO₂), XPS analysis focuses on the high-resolution spectra of the C 1s, O 1s, and N 1s core levels. The deconvolution of these spectra allows for the identification and quantification of the different functional groups present in the molecule.
Detailed Research Findings
While specific XPS studies conducted exclusively on this compound are not extensively available in public literature, analysis of related compounds containing similar functional groups—such as long-chain fatty amides, pyrrolidine derivatives, and hydroxylated molecules—provides a strong basis for predicting the spectroscopic features of this compound. rsc.orgd-nb.info
The high-resolution C 1s spectrum is expected to be the most complex, requiring deconvolution into several components corresponding to the different carbon environments within the molecule. The long aliphatic chain will produce a prominent peak corresponding to C-C and C-H bonds, typically set as a reference at approximately 284.8-285.0 eV. fu-berlin.de Carbon atoms bonded to nitrogen in the pyrrolidine ring and adjacent to the amide group (C-N) will appear at a slightly higher binding energy, generally around 286.0 eV to 286.5 eV. d-nb.infoacs.org The carbon atom with a single bond to the hydroxyl group (C-OH) is also expected in this region. mdpi.com The most shifted carbon peak will be that of the carbonyl carbon in the amide group (N-C=O), which typically appears at a binding energy of approximately 288.0 eV, due to the strong electron-withdrawing effect of the double-bonded oxygen. uic.edu
The N 1s spectrum is anticipated to show a primary component corresponding to the nitrogen atom in the tertiary amide linkage within the pyrrolidine ring. For long-chain fatty acid amides, the N 1s peak for the amide group (-CONH-) is typically found around 399.9 eV. rsc.org In cyclic amines and amides, this value can be around 400.0 eV. uic.edu The specific environment of the pyrrolidine amide in this molecule would likely result in a single, well-defined peak in this region.
The O 1s spectrum is expected to be deconvoluted into two distinct peaks. The peak at the higher binding energy, typically around 532.5 eV to 533.0 eV, can be attributed to the oxygen atom of the hydroxyl (-OH) group. d-nb.infomdpi.com The peak at a lower binding energy, approximately 531.0 eV to 531.5 eV, corresponds to the carbonyl oxygen (C=O) of the amide group. uic.edu The difference in binding energy is due to the double-bond character of the carbonyl oxygen.
The expected elemental surface composition can be compared to the theoretical atomic percentages derived from the molecular formula (C₂₂H₄₁NO₂), which are approximately 84.6% for carbon, 7.7% for oxygen, and 3.8% for nitrogen (excluding hydrogen, which is not detected by XPS).
Data Tables
The following table summarizes the anticipated binding energies and assignments for the different chemical states of the elements in this compound, based on data from analogous compounds.
Table 1: Predicted High-Resolution XPS Data for this compound
| Core Level | Predicted Binding Energy (eV) | Assignment of Chemical Species |
|---|---|---|
| C 1s | ~284.8 - 285.0 | C-C, C-H (Aliphatic and Alkene Chain) |
| ~286.0 - 286.7 | C-N (Pyrrolidine Ring), C-OH | |
| ~288.0 | N-C=O (Amide Carbonyl) | |
| N 1s | ~399.9 - 400.2 | C-N-C (Tertiary Amide in Pyrrolidine Ring) |
| O 1s | ~531.0 - 531.5 | C=O (Amide Carbonyl) |
Computational Chemistry and Theoretical Modeling of Pyrrolidine Ricinoleamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For derivatives of the pyrrolidine (B122466) scaffold, DFT has been successfully used to optimize molecular structures, analyze frontier molecular orbitals (HOMO and LUMO), and map electrostatic potential. nih.gov Such calculations help identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting its reactivity in various chemical environments.
While specific DFT studies on Pyrrolidine Ricinoleamide are not extensively documented in publicly available literature, the methodology can be readily applied. A DFT analysis would provide insights into the electronic properties conferred by the pyrrolidine ring, the long ricinoleamide chain, and its characteristic hydroxyl and amide functional groups. The results of such calculations are typically presented in a format that quantifies key electronic descriptors.
| MESP | Molecular Electrostatic Potential surface; visualizes charge distribution. | Highlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |
Mechanistic Studies of Chemical Transformations Involving this compound
Quantum chemical calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation energy, which governs the reaction rate. nih.gov For instance, multiscale simulations combining quantum mechanics and molecular mechanics (QM/MM) have been used to detail the enzymatic C-H amination of pyrrolidine derivatives. nih.gov
For this compound, which is synthesized from ricinoleic acid and pyrrolidine, computational methods could model the amide bond formation. evitachem.com Furthermore, these techniques can be used to study potential degradation pathways, such as the hydrolysis of the amide bond under acidic or basic conditions, or the esterification of the hydroxyl group on the fatty acid chain. evitachem.com Such mechanistic studies provide a theoretical foundation for optimizing synthetic routes and understanding the compound's stability. researchgate.net
Prediction of Spectroscopic Parameters
A significant application of quantum chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. nih.gov Methods like DFT can calculate vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. nih.govnih.gov The accuracy of these predictions allows for the confident assignment of experimental signals to specific molecular vibrations or atomic nuclei. mdpi.comtees.ac.uk
For this compound, computational prediction of its IR and NMR spectra would serve as a powerful tool for structural verification. For example, the calculated IR spectrum would show characteristic absorption bands for the C=O stretch of the amide, the O-H stretch of the hydroxyl group, and various C-H and C-N vibrations, which could be matched against experimental data. caymanchem.com
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. researchgate.net By using force fields like AMBER or GAFF, MD simulations can explore the conformational landscape of flexible molecules like this compound. nih.gov This is particularly important given the long, unsaturated fatty acid chain, which can adopt numerous conformations that influence its physical properties and biological activity. researchgate.netnih.govnih.gov
MD simulations are also used to study intermolecular interactions, for example, by placing the molecule in a simulated solvent box (e.g., water) to observe how it interacts with its environment. pharmaexcipients.commdpi.com These simulations can reveal information about solubility, aggregation, and the formation of hydrogen bonds between the molecule's amide and hydroxyl groups and surrounding water molecules.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.com This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces, such as hydrogen bonds and hydrophobic interactions. nih.govmdpi.com Studies on various pyrrolidine derivatives have successfully used docking to investigate their interactions with protein targets. nih.govnih.gov
Given that this compound exhibits potent antiproliferative activity against cancer cell lines, molecular docking could be employed to hypothesize its mechanism. evitachem.comglpbio.com Researchers could dock the molecule into the active sites of known cancer-related proteins (e.g., kinases, enzymes in metabolic pathways) to identify potential targets. The results would highlight key amino acid residues that may interact with the ligand, providing a basis for further experimental validation.
Table 2: Hypothetical Key Interactions for this compound in a Protein Binding Site
| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |
|---|---|---|
| Amide Carbonyl Oxygen | Arginine, Lysine, Serine | Hydrogen Bond |
| Hydroxyl Group | Aspartate, Glutamate, Histidine | Hydrogen Bond |
| Pyrrolidine Nitrogen | Aspartate, Glutamate | Salt Bridge (if protonated) |
| Aliphatic Chain | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic/Van der Waals |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. By developing mathematical models based on molecular descriptors (e.g., steric, electronic, hydrophobic properties), QSAR can predict the activity of new, unsynthesized compounds. nih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to various sets of pyrrolidine derivatives to guide the design of more potent inhibitors. nih.govresearchgate.net
A QSAR study on this compound would require a dataset of structurally related analogs with measured antiproliferative activities. By systematically modifying parts of the molecule—such as the length of the alkyl chain, the position of the hydroxyl group, or substituents on the pyrrolidine ring—and measuring the corresponding activity, a predictive QSAR model could be constructed. This model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced therapeutic efficacy.
Cheminformatics and Data Mining for this compound Research
Cheminformatics involves the use of computational tools to organize, analyze, and mine large chemical datasets. mdpi.com For this compound, cheminformatics approaches could be used to search chemical databases (like PubChem or ChEMBL) for structurally similar compounds. nih.gov Identifying these "molecular neighbors" could provide rapid insights into other potential biological activities or targets, based on the known activities of the identified analogs. nih.gov
Furthermore, data mining of biological and chemical literature can help build connections between the pyrrolidine scaffold, specific functional groups, and reported biological outcomes. This can help in formulating new hypotheses about the mechanism of action of this compound or suggest new therapeutic areas where it might be effective.
Structure Activity Relationship Sar Investigations of Pyrrolidine Ricinoleamide and Its Derivatives
Elucidation of Key Pharmacophores and Structural Elements for Biological Activity
The fundamental structure of pyrrolidine (B122466) ricinoleamide consists of a pyrrolidine ring connected to a ricinoleic acid tail via an amide linkage. Both the pyrrolidine head and the fatty acid tail are recognized as key pharmacophores contributing to the molecule's biological effects.
The five-membered pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space due to its three-dimensional nature. nih.govnih.govunipa.itresearchgate.net Its non-planar, puckered conformation, along with the potential for stereoisomers, allows for precise spatial arrangements of substituents that can significantly influence interactions with biological targets. nih.govnih.govunipa.itresearchgate.net The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, a critical feature for molecular recognition at a receptor or enzyme active site. nih.gov
The ricinoleic acid portion of the molecule also possesses inherent biological activity. mdpi.comnih.govgerli.com The long hydrocarbon chain contributes to the lipophilicity of the compound, influencing its ability to cross cell membranes. The hydroxyl group and the double bond within the ricinoleic acid chain provide additional points for interaction and can be crucial for activity. mdpi.comnih.gov
Pharmacophore modeling of related compounds has identified key chemical features that are often essential for activity. These typically include hydrophobic regions, hydrogen bond acceptors, and sometimes aromatic ring features. nih.gov For instance, in a study of retinoidal metabolism blocking agents, a pharmacophore model revealed the importance of five hydrophobic groups, a hydrogen bond acceptor (mapping to a carbonyl oxygen), and an aromatic ring. nih.gov While this study was not on pyrrolidine ricinoleamide itself, it highlights the types of structural features that are often critical for the biological activity of lipid-like molecules.
Impact of Ricinoleic Acid Chain Modifications on Activity
Modifications to the ricinoleic acid chain of this compound can have a substantial impact on biological activity. The length of the fatty acid chain, the presence and position of the hydroxyl group, and the stereochemistry of the double bond are all critical determinants of the molecule's efficacy.
Ricinoleic acid itself, an 18-carbon fatty acid with a hydroxyl group at the 12th carbon and a cis double bond between carbons 9 and 10, is known to have various biological effects. mdpi.comnih.govbiomol.com Studies on derivatives of ricinoleic acid have shown that alterations to this structure can significantly modulate its activity. For example, the stereochemistry of the hydroxyl group and the geometry of the double bond are important. In one study, ricinoleic acid (the cis isomer) showed a pronounced effect on the myoelectric activity of the small intestine, whereas its trans isomer, ricinelaidic acid, was inactive. nih.gov
The hydroxyl group on the ricinoleic acid chain provides a site for further chemical modifications, such as esterification, halogenation, or alkoxylation, which can lead to derivatives with altered biological profiles. mdpi.com For instance, the synthesis of novel 1-O-alkylglycerols derived from ricinoleic acid, where the hydroxyl group was modified to a methoxy, gem-difluoro, azide, or another hydroxyl group, resulted in compounds with varying degrees of antimicrobial activity. mdpi.com This suggests that the nature of the substituent at this position plays a key role in determining the biological response.
Influence of Pyrrolidine Ring Substitutions and Stereochemistry on Activity
The pyrrolidine ring is a versatile scaffold that allows for extensive chemical modification, and substitutions on this ring can profoundly influence the biological activity of this compound derivatives. nih.govunipa.it The position, nature, and stereochemistry of these substituents are critical factors in determining the compound's interaction with its biological target. nih.govnih.govresearchgate.net
Substituents on the pyrrolidine ring can also influence its basicity and conformational preferences. nih.govbeilstein-journals.org For instance, the introduction of fluorine atoms can induce significant conformational changes in the pyrrolidine ring, which can impact the biological roles of the modified molecule. beilstein-journals.org The position of the substituent is also crucial. Studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib showed that modifications at different positions (R1, R3, R4, and R5) on the pyrrolidine scaffold had varied effects on inhibitory activity. mdpi.comnih.govnih.gov Specifically, alterations at the R1 position of the most active compounds reduced inhibition, demonstrating the essential nature of the substituent at this location. nih.govnih.gov
The following table summarizes the impact of substitutions on a pyrrolidine scaffold from a study on inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, illustrating the sensitivity of activity to structural changes on the pyrrolidine ring. nova.edu
| Position on Pyrrolidine Scaffold | Observation from SAR Study | Impact on Activity |
| R1 and R4 | Aromatic functionalities are essential. | Removal or alteration leads to loss of activity. |
| R2 | Stereochemical conformation is critical. | Incorrect stereochemistry diminishes activity. |
| R3 | Hydroxyl moiety and its stereoconformation are required. | Alteration reduces inhibitory activity. |
| R5 | Phenyl functionality is not essential and can be replaced by aliphatic groups. | Modifications are tolerated, allowing for optimization. |
These findings underscore the importance of the pyrrolidine ring as a key determinant of biological activity, with its substitutions and stereochemistry offering a rich platform for SAR studies and the rational design of new derivatives.
Rational Design Strategies Based on SAR Insights
The insights gained from structure-activity relationship (SAR) studies provide a foundation for the rational design of new this compound derivatives with improved biological activity. nih.govresearchgate.net By understanding which structural features are essential for activity and which can be modified, medicinal chemists can create novel compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov
One common strategy is molecular hybridization, which involves combining the pharmacophores of two or more drugs into a single molecule to interact with multiple targets or enhance activity. nih.gov For this compound, this could involve linking the pyrrolidine-ricinoleamide scaffold to other known bioactive moieties. For example, incorporating fragments like 1,2,3-triazoles or tetrazoles, which are known to exhibit biological activity, into the pyrrolidine structure has been a successful strategy for developing new anticancer agents. researchgate.net
Another key aspect of rational design is the use of computational tools, such as molecular docking and pharmacophore modeling. nih.govmdpi.com These methods can predict how a designed molecule will bind to its target protein, helping to prioritize which compounds to synthesize and test. mdpi.com For instance, a correlation has been shown between molecular docking values (ΔG) and the inhibitory activity of pyrrolidine pentamine derivatives, demonstrating the predictive power of these computational approaches. mdpi.com
The SAR data also guides the optimization of existing lead compounds. For example, if a particular region of the molecule is found to be tolerant to modification without loss of activity, this area can be altered to improve other properties, such as solubility or metabolic stability. nih.gov The finding that the phenyl group on the R5 position of a pyrrolidine pentamine scaffold could be replaced by aliphatic groups without losing activity is a prime example of an opportunity for such optimization. nova.edu
Ultimately, the goal of rational design is to systematically explore the chemical space around a lead compound like this compound to develop new chemical entities with superior therapeutic profiles. This iterative process of design, synthesis, and biological evaluation, informed by SAR, is a cornerstone of modern drug discovery. nih.gov
Mechanistic and Pre Clinical Biological Activity Studies of Pyrrolidine Ricinoleamide in Vitro and Non Human in Vivo Models
In Vitro Cellular Activity Profiling in Non-Clinical Cell Lines
The in vitro biological activities of Pyrrolidine (B122466) Ricinoleamide have been a subject of scientific investigation, particularly focusing on its effects on cancer cell lines. These studies aim to elucidate the cellular mechanisms through which this compound exerts its biological effects.
Antiproliferative Activity in Cancer Cell Lines (e.g., U251, MCF-7)
In the context of breast cancer, while direct studies on Pyrrolidine Ricinoleamide's effect on MCF-7 cells are limited, research on other pyrrolidine derivatives provides valuable insights. For instance, certain novel pyrrolidine-carboxamide derivatives have been shown to inhibit the proliferation of MCF-7 cells. One particular derivative, compound 7g, exhibited a mean IC50 of 0.90 μM against a panel of cancer cells, including MCF-7, proving more efficient than the standard chemotherapeutic drug doxorubicin. nih.gov Another study highlighted a different pyrrolidine derivative that is believed to induce apoptosis and disrupt cell movement in the MCF-7 breast cancer cell line. rsc.org These findings suggest a broader potential for the pyrrolidine scaffold in developing novel anticancer agents.
Interactive Data Table: Antiproliferative Activity of Selected Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-carboxamide derivative 7g | MCF-7 | 0.90 (mean) | nih.gov |
| Doxorubicin | MCF-7 | 1.10 | nih.gov |
Cellular Pathway Modulation in Response to this compound
The precise cellular pathways modulated by this compound are an active area of research. Preliminary evidence suggests that its mechanism of action may involve the modulation of signaling pathways crucial for cancer cell survival and proliferation. evitachem.com While specific pathways affected by this compound have not been definitively identified, studies on related pyrrolidine compounds offer potential avenues for exploration. For example, a pyrrolidine derivative designated as SS13 has been shown to induce oxidative stress and modulate stress/survival pathways in colorectal cancer cells. nih.gov This suggests that this compound might also exert its effects through the induction of cellular stress responses. Further research is needed to delineate the specific signaling cascades, such as the PI3K/Akt, MAPK, or other relevant pathways, that are directly impacted by this compound in cancer cells.
Effects on Cell Cycle Progression and Apoptosis in Model Systems
The ability of a compound to interfere with the cell cycle and induce programmed cell death (apoptosis) is a hallmark of many effective anticancer agents. While direct studies detailing the effects of this compound on cell cycle progression and apoptosis are not yet available, the broader class of pyrrolidine derivatives has shown significant activity in these areas.
Several studies have demonstrated that various pyrrolidine derivatives can induce cell cycle arrest, often at the G1/S or G2/M phases, thereby halting the proliferation of cancer cells. researchgate.net Furthermore, the induction of apoptosis is a frequently observed outcome of treatment with pyrrolidine compounds. nih.gov For instance, certain amphiphilic pyrrolidine derivatives have been found to induce a potent apoptotic response in pancreatic ductal adenocarcinoma cells. nih.gov The mechanism often involves the activation of caspases, key enzymes in the apoptotic cascade. rsc.org It is plausible that this compound may share these properties, potentially leading to cell cycle arrest and the initiation of apoptosis in susceptible cancer cell lines. However, dedicated studies are required to confirm these specific effects for this compound.
Enzymatic Inhibition and Activation Mechanisms
The interaction of this compound with specific enzymes is a critical aspect of understanding its pharmacological profile. Research in this area is beginning to shed light on its potential as an enzyme inhibitor.
Inhibition of Aminoglycoside 6'-N-Acetyltransferase Type Ib
Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a bacterial enzyme that confers resistance to aminoglycoside antibiotics, a critical class of drugs for treating severe bacterial infections. The search for inhibitors of this enzyme is a key strategy to combat antibiotic resistance.
Recent studies have identified a class of substituted pyrrolidine pentamine derivatives as inhibitors of AAC(6')-Ib. mdpi.commdpi.com These compounds, characterized by a pyrrolidine pentamine scaffold, have shown the ability to block the enzymatic activity of AAC(6')-Ib. mdpi.commdpi.com While these studies did not specifically test this compound, the findings highlight the potential of the pyrrolidine core structure to serve as a basis for the development of AAC(6')-Ib inhibitors. The structure-activity relationship studies of these pyrrolidine pentamine derivatives have revealed that specific substitutions on the pyrrolidine ring are crucial for their inhibitory activity. mdpi.commdpi.comnih.govnih.gov Whether the structural features of this compound would allow it to fit into the active site of AAC(6')-Ib and exert an inhibitory effect remains to be determined through direct enzymatic assays.
Studies on Other Relevant Enzyme Systems
Beyond its potential interaction with AAC(6')-Ib, the effect of this compound on other enzyme systems is largely unexplored. The broad biological activities observed for pyrrolidine-containing compounds suggest that they may interact with a variety of enzymatic targets. For instance, different pyrrolidine derivatives have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant to the management of diabetes. nih.gov Other studies have explored pyrrolidine amides as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain. rsc.org Given the structural diversity and wide range of biological activities of pyrrolidine-based molecules, it is conceivable that this compound could modulate the activity of other clinically relevant enzymes. Future research, including broad-panel enzymatic screening, will be necessary to identify any additional enzymatic targets of this compound and to fully understand its pharmacological mechanism of action.
Molecular Target Identification and Validation in Non-Human Systems
Interaction with Aster Proteins and Cholesterol Transport
Current research literature does not provide specific evidence detailing the direct interaction of this compound with Aster proteins. Aster proteins are known to be involved in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum. While the biological activities of various ricinoleic acid derivatives have been explored, studies specifically elucidating the role of this compound in Aster protein-mediated cholesterol transport are not available in the reviewed scientific literature. Therefore, a direct relationship or mechanism involving this compound and this specific cholesterol transport pathway has not been established.
Ligand-Receptor Binding Studies
There is a lack of specific ligand-receptor binding studies for this compound in the available scientific literature. While the broader class of pyrrolidine derivatives has been investigated for various receptor interactions, dedicated studies to identify and characterize the specific binding affinity and receptor profile of this compound are not documented. Understanding the ligand-receptor interactions is crucial for elucidating the compound's mechanism of action, and this remains an area for future investigation.
Investigation of Biological Activities in Non-Human Organisms or Models
Non-Human Antimicrobial Research
This compound, as a derivative of ricinoleic acid, has been investigated for its antimicrobial properties. A study on chiral amide derivatives of ricinoleic acid demonstrated that these compounds possess antimold potential. The research involved the synthesis of amides from methyl ricinoleates and pyrrolidine, among other starting materials.
The evaluation of their antimicrobial activity was conducted against a panel of 13 microorganisms, which included Gram-positive and Gram-negative bacteria, as well as yeasts and molds. The findings from this research indicated that while the tested molds were generally more susceptible to derivatives of 3-hydroxynonanoic acid, the amides derived from ricinoleic acid still exhibited notable antimold capabilities.
| Microorganism Category | Observed Activity of Ricinoleic Acid Amides | Reference |
|---|---|---|
| Molds | Demonstrated antimold potential | |
| Bacteria (Gram-positive and Gram-negative) | Activity evaluated, specific data for pyrrolidine derivative not detailed in the snippet | |
| Yeasts | Activity evaluated, specific data for pyrrolidine derivative not detailed in the snippet |
Other Biological System Interactions (e.g., plant models, isolated tissues)
There is no available research data from the conducted searches regarding the specific effects or interactions of this compound in plant models or with isolated tissues. The current body of scientific literature primarily focuses on its potential antimicrobial and cytotoxic activities, with no studies extending to its effects on botanical or isolated organ systems.
Derivatization and Applications of Pyrrolidine Ricinoleamide in Materials Science and Chemical Probes
Integration of Pyrrolidine (B122466) Ricinoleamide into Novel Materials
The adaptable chemical nature of pyrrolidine ricinoleamide makes it an attractive building block for the creation of new materials with tailored properties. wikipedia.org Its ability to be incorporated into polymers and to self-assemble into complex structures opens up avenues for developing innovative biomaterials and functional surfaces.
Polymer and Biopolymer Conjugates
The conjugation of this compound to polymers and biopolymers represents a key strategy for developing new materials. Biopolymers, which are naturally derived polymers from sources like plants and animals, are often used for creating biomedical hydrogels due to their inherent biocompatibility and biodegradability. nih.gov The chemical modification of these biopolymers is a crucial step in forming hydrogel networks. nih.gov Common methods for this involve reactions with hydroxyl, carboxyl, amine, and thiol groups present on the biopolymers. nih.gov
Pyrrolidine-based chiral porous polymers have been synthesized and utilized as effective heterogeneous organocatalysts. rsc.org These materials demonstrate high stability and inherent porosity, making them suitable for various catalytic applications. rsc.org The modular nature of these polymers allows for the incorporation of catalytic sites directly into the polymer framework. rsc.org
Supramolecular Assemblies and Hydrogels
Supramolecular chemistry, which focuses on the assembly of smaller building blocks into larger, organized structures, provides a powerful tool for creating "smart materials" that can respond to their environment. osaka-u.ac.jp These assemblies are held together by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and host-guest interactions. osaka-u.ac.jpnih.gov
Hydrogels, which are water-swollen polymer networks, are of particular interest in biomedical applications. nih.govnih.gov Supramolecular hydrogels, formed through the dynamic crosslinking of hydrophilic polymers, offer unique properties like self-healing and injectability. nih.gov The formation of these gels can be driven by various interactions, including the complexation of molecules like β-cyclodextrin with suitable guest molecules. osaka-u.ac.jpnih.gov The resulting materials can mimic the natural extracellular matrix, providing a suitable environment for cell culture and tissue engineering. nih.gov Recent research has explored the use of triterpenoids as building blocks for creating self-assembling systems for applications like drug delivery and hydrogel formation. researchgate.net
Development of this compound-based Chemical Probes and Biosensors
The structural features of this compound also make it a suitable scaffold for the design of chemical probes and biosensors. These tools are essential for studying biological processes, identifying new drug targets, and for diagnostic purposes.
Fluorescently Labeled Derivatives for Imaging Studies
Fluorescently labeled molecules are invaluable for visualizing biological structures and processes. By attaching a fluorescent dye to a molecule of interest, researchers can track its location and interactions within cells and tissues. For example, PARPi-FL, a fluorescently labeled PARP1 inhibitor, is used as an imaging agent for tumor detection and surgical guidance. medchemexpress.commedchemexpress.com The development of fluorescently labeled derivatives of this compound could enable similar applications, allowing for detailed imaging studies of its biological targets and pathways.
Use as a Building Block in Complex Molecular Architectures (e.g., PROTAC Linkers)
The concept of using simple molecular "building blocks" to construct more complex functional molecules is a cornerstone of modern chemistry. wikipedia.orgnih.govtu-dresden.de Pyrrolidine-containing molecules have been utilized as building blocks in various chemical contexts. enamine.net
In the field of drug discovery, PROTACs (Proteolysis Targeting Chimeras) are a novel class of therapeutic agents that work by inducing the degradation of specific target proteins. A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This proximity leads to the ubiquitination and subsequent degradation of the target protein.
The modular nature of PROTAC design allows for the systematic variation of each component—the target ligand, the E3 ligase ligand, and the linker—to optimize the degradation of a specific protein. enamine.net The availability of a diverse range of building blocks, including various pyrrolidine derivatives, is essential for this optimization process. enamine.netenamine.net
Emerging Research Frontiers and Future Academic Perspectives
The scientific inquiry into Pyrrolidine (B122466) Ricinoleamide, a fatty acid amide derived from the renewable resource ricinoleic acid, is entering a new phase characterized by the integration of advanced analytical techniques and novel synthetic strategies. glpbio.comcaymanchem.com While initial research has established its potent antiproliferative activity against a range of cancer cell lines, future academic perspectives are broadening to explore its systemic biological effects, optimize its delivery, and uncover new therapeutic applications. caymanchem.commedchemexpress.comcaymanchem.com
Q & A
Q. What are the established synthetic routes for Pyrrolidine Ricinoleamide, and how can researchers optimize reaction conditions?
Methodological Answer: Synthetic routes often involve ring-opening or coupling reactions. To optimize conditions, employ Design of Experiments (DoE) frameworks like Central Composite Face (CCF) designs to evaluate critical parameters (e.g., residence time, temperature, reagent equivalents). Statistical software (e.g., MODDE) can model interactions between variables to identify optimal yields .
Q. Which analytical techniques are recommended for characterizing this compound's purity and structural integrity?
Methodological Answer: Use hyphenated techniques such as UPLC/Q-TOF MS for high-resolution mass spectrometry and fragmentation analysis. Pair this with nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry. For purity assessment, combine HPLC with evaporative light scattering detection (ELSD) .
How to formulate PICOT-compliant research questions for preclinical studies on this compound?
Methodological Answer: Structure questions using Population (e.g., in vitro cell lines), Intervention (e.g., dose range), Comparison (e.g., vehicle control), Outcome (e.g., anti-inflammatory activity), and Time (e.g., 24-hour exposure). Example: "In human keratinocytes (P), how does 10–100 µM this compound (I) compared to vehicle (C) affect IL-6 suppression (O) over 48 hours (T)?" .
Q. What statistical frameworks ensure robust analysis of this compound's dose-response relationships?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Report absolute data (e.g., raw cell viability counts) alongside derived metrics (e.g., IC₅₀). Avoid overreliance on p-values; instead, emphasize effect sizes and confidence intervals .
Q. Which in vitro models are validated for assessing this compound's anti-inflammatory potential?
Methodological Answer: Use LPS-stimulated RAW 264.7 macrophages for TNF-α/IL-1β quantification or human dermal fibroblasts for COX-2 inhibition assays. Ensure models align with NIH reporting guidelines, including cell passage numbers and culture conditions .
Advanced Research Questions
Q. How can computational models like CoMFA guide the structural modification of this compound for enhanced bioactivity?
Methodological Answer: Perform Comparative Molecular Field Analysis (CoMFA) to map steric/electrostatic fields around the pyrrolidine ring. Use contour maps to identify regions favoring electron-donating (e.g., 3rd position) or electron-withdrawing groups (e.g., 4th/5th positions) for target selectivity. Validate predictions via molecular docking against receptors like DPP-4 .
Q. What strategies resolve contradictions in reported pharmacological data for this compound across studies?
Methodological Answer: Conduct meta-analyses with standardized protocols (e.g., identical cell lines, exposure times). Address variability by controlling for solvent effects (e.g., DMSO concentration) and batch-to-batch compound purity. Use sensitivity analyses to identify confounding variables .
Q. What mass spectrometry advancements aid in identifying this compound derivatives in complex matrices?
Methodological Answer: Implement data-independent acquisition (DIA) modes like MSᴱᴛᴅ in Q-TOF instruments for simultaneous CID and ETD fragmentation. Leverage characteristic fragmentation patterns (e.g., proline-specific cleavages) and spectral networking to differentiate isomers in plant extracts or biological fluids .
Q. How does the pyrrolidine ring's stereochemistry influence this compound's target selectivity?
Methodological Answer: Synthesize enantiomers via chiral catalysts and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Corrogate findings with molecular dynamics simulations to assess steric compatibility in receptor pockets .
Q. How to design controlled experiments evaluating this compound's pharmacokinetic parameters?
Methodological Answer: Use crossover studies in rodent models with intravenous/oral administration. Quantify plasma concentrations via LC-MS/MS and apply non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂. Include sham controls to account for matrix effects in biofluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
